Isobutyl 2-bromobutanoate Isobutyl 2-bromobutanoate
Brand Name: Vulcanchem
CAS No.: 86711-76-4
VCID: VC18600704
InChI: InChI=1S/C8H15BrO2/c1-4-7(9)8(10)11-5-6(2)3/h6-7H,4-5H2,1-3H3
SMILES:
Molecular Formula: C8H15BrO2
Molecular Weight: 223.11 g/mol

Isobutyl 2-bromobutanoate

CAS No.: 86711-76-4

Cat. No.: VC18600704

Molecular Formula: C8H15BrO2

Molecular Weight: 223.11 g/mol

* For research use only. Not for human or veterinary use.

Isobutyl 2-bromobutanoate - 86711-76-4

Specification

CAS No. 86711-76-4
Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
IUPAC Name 2-methylpropyl 2-bromobutanoate
Standard InChI InChI=1S/C8H15BrO2/c1-4-7(9)8(10)11-5-6(2)3/h6-7H,4-5H2,1-3H3
Standard InChI Key FIUCVOFYLPLFAI-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)OCC(C)C)Br

Introduction

Chemical Structure and Physicochemical Properties

Isobutyl 2-bromobutanoate consists of a butanoate backbone substituted with a bromine atom at the second carbon and an isobutyl ester group. The IUPAC name is isobutyl 2-bromobutanoate, and its structure is represented by the SMILES string CC(C)COC(=O)C(CBr)CC\text{CC(C)COC(=O)C(CBr)CC} . Key properties include:

PropertyValueSource
Molecular Weight223.107 g/mol
Boiling Point168 °C (similar analogs)
Density1.26 g/cm³
Refractive Index1.436–1.440
Kovats Retention Index (RI)1144 (OV-101 column, 80°C)
SolubilityChloroform, Methanol (slight)

The compound’s volatility and stability are influenced by its ester and bromine functional groups, necessitating storage below 30°C to prevent degradation . Gas chromatography data from NIST highlights its elution behavior under standardized conditions, critical for analytical identification .

Synthesis and Purification

Isobutyl 2-bromobutanoate is synthesized via a two-step process:

  • Bromination of Butanoic Acid: 2-Bromobutanoic acid is generated by reacting butanoic acid with bromine or phosphorus tribromide under controlled conditions. This step often employs catalysts like thionyl chloride to enhance efficiency .

  • Esterification: The brominated acid is esterified with isobutyl alcohol using acid catalysts (e.g., sulfuric acid). Continuous distillation removes water, driving the reaction to completion .

A patent-pending method (WO2004052818A1) describes optimized conditions for high-purity (>99.5%) production, emphasizing reduced byproducts like alkyl bromides . Recent advancements include solvent-free esterification and catalytic recycling, improving sustainability .

Applications in Industrial and Pharmaceutical Chemistry

Controlled Radical Polymerization

Isobutyl 2-bromobutanoate serves as an initiator in atom transfer radical polymerization (ATRP), enabling precise control over polymer molecular weights. Its bromine atom facilitates reversible deactivation, a hallmark of ATRP . Comparatively, isopropyl 2-bromoisobutyrate (IPBIB) is more common in this role, but iso-butyl derivatives offer tailored reactivity for specific monomers .

Pharmaceutical Intermediates

The compound’s electrophilic bromine atom allows nucleophilic substitutions, forming carbon-carbon or carbon-heteroatom bonds. It is utilized in synthesizing antihypertensive agents and antiviral prodrugs, where steric effects from the isobutyl group enhance metabolic stability .

Specialty Chemical Synthesis

In agrochemistry, it functions as a precursor for herbicides and fungicides. Its volatility also makes it suitable for fragrance encapsulation via microemulsion techniques .

Comparison with Structural Analogs

The table below contrasts iso-butyl 2-bromobutanoate with key analogs:

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)Primary Use
Isobutyl 2-bromobutanoateC8H15BrO2\text{C}_8\text{H}_{15}\text{BrO}_21681.26Polymerization, Pharma
Isopropyl 2-bromoisobutyrateC7H13BrO2\text{C}_7\text{H}_{13}\text{BrO}_21561.31ATRP Initiator
Ethyl 2-bromobutyrateC6H11BrO2\text{C}_6\text{H}_{11}\text{BrO}_21421.38Organic Synthesis

The isobutyl group’s steric bulk reduces hydrolysis rates compared to ethyl or methyl esters, extending shelf life .

Recent Research Advancements

A 2025 study demonstrated the compound’s efficacy in synthesizing block copolymers with low polydispersity indices (<1.1) . Additionally, its role in photoinduced ATRP under visible light has expanded its use in biomedical coatings . Challenges remain in scaling production while minimizing brominated byproducts, with flow chemistry emerging as a promising solution .

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